molecular formula C17H23BrN4O2 B12223663 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one

3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one

Cat. No.: B12223663
M. Wt: 395.3 g/mol
InChI Key: RWKKRRNJEJDQGL-UHFFFAOYSA-N
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Description

3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one is a complex organic compound that features a unique combination of pyrimidine, piperidine, and pyrrolidinone moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 5-bromopyrimidine with a suitable piperidine derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with cyclopropylpyrrolidinone to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and waste management systems to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products. Substitution reactions can introduce various functional groups into the pyrimidine ring, leading to a wide range of derivatives .

Scientific Research Applications

3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C17H23BrN4O2

Molecular Weight

395.3 g/mol

IUPAC Name

3-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1-cyclopropylpyrrolidin-2-one

InChI

InChI=1S/C17H23BrN4O2/c18-13-8-19-17(20-9-13)24-11-12-2-1-6-21(10-12)15-5-7-22(16(15)23)14-3-4-14/h8-9,12,14-15H,1-7,10-11H2

InChI Key

RWKKRRNJEJDQGL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2CCN(C2=O)C3CC3)COC4=NC=C(C=N4)Br

Origin of Product

United States

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